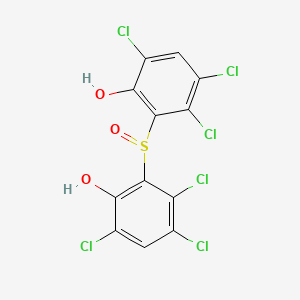

2,2'-Sulfinylbis(3,4,6-trichlorophenol)

Description

Overview of Bisphenol Chemistry and Structural Features

Bisphenols are a class of organic compounds characterized by the presence of two hydroxyphenyl groups, which are linked by a bridging structure. vedantu.com A well-known example is Bisphenol A (BPA), where two phenol (B47542) rings are connected by a propane-2,2-diyl group. wikipedia.org The general structure of bisphenols allows for a wide variety of derivatives, depending on the nature of the bridging group and the substituents on the aromatic rings.

The fundamental structure of a bisphenol consists of two phenol moieties. Phenol itself is an aromatic alcohol with a hydroxyl (-OH) group directly attached to a benzene (B151609) ring. The presence of the hydroxyl group activates the aromatic ring towards electrophilic substitution reactions and also allows for the formation of ethers, esters, and salts. chemicalbook.com

The structural diversity of bisphenols leads to a wide range of chemical and physical properties. For example, BPA is a colorless solid that is soluble in many common organic solvents but has very low solubility in water. wikipedia.org The phenolic hydroxyl groups are weakly acidic and can participate in hydrogen bonding, which affects their physical properties such as melting and boiling points.

Many bisphenols are synthesized on an industrial scale. A common method for producing BPA involves the condensation reaction of phenol with acetone (B3395972) in the presence of an acid catalyst. wikipedia.orgbritannica.com This reaction is an example of electrophilic aromatic substitution, where the carbocation generated from acetone attacks the electron-rich phenol rings.

One of the most discussed aspects of bisphenol chemistry, particularly in the context of BPA, is its biological activity. The structural similarity of some bisphenols to natural hormones, such as estradiol, allows them to interact with hormone receptors in the body. wikipedia.orgbritannica.com This has led to extensive research into their endocrine-disrupting potential. researchgate.net

Academic Significance of Chlorinated Aromatic Compounds

Chlorinated aromatic compounds are a broad class of organic molecules that contain one or more chlorine atoms attached to an aromatic ring system. taylorandfrancis.com The introduction of chlorine atoms onto an aromatic ring is a significant transformation in organic synthesis, as it imparts unique properties to the parent molecule. jalsnet.com These compounds have been the subject of extensive academic research due to their diverse applications and environmental presence.

From a synthetic perspective, the chlorination of aromatic compounds is a fundamental reaction in organic chemistry. jalsnet.com Various methods have been developed for this purpose, ranging from direct chlorination with molecular chlorine in the presence of a Lewis acid catalyst to more modern oxidative chlorination techniques that are considered more environmentally benign. jalsnet.com The resulting chlorinated aromatic compounds serve as versatile starting materials and intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, dyes, and polymers. jalsnet.com

The presence of chlorine atoms on an aromatic ring significantly influences the molecule's electronic and physical properties. Chlorine is an electronegative atom, and its presence can alter the electron density distribution within the aromatic ring. This, in turn, affects the reactivity of the compound in subsequent chemical reactions. For instance, the position and number of chlorine atoms can direct further substitution reactions on the aromatic ring.

In the field of materials science, chlorinated aromatic compounds are used in the production of various polymers and materials with desirable properties, such as flame retardancy and chemical resistance. For example, polychlorinated biphenyls (PCBs) were historically used as coolants and lubricants in electrical equipment due to their excellent dielectric properties and resistance to heat and chemical degradation. taylorandfrancis.com

The academic interest in chlorinated aromatic compounds also stems from their environmental and toxicological profiles. Many of these compounds are persistent in the environment and can bioaccumulate in living organisms. taylorandfrancis.comwikipedia.org Some chlorinated aromatic hydrocarbons, such as certain PCBs and dioxins, are known to be carcinogenic, mutagenic, or teratogenic. taylorandfrancis.comwikipedia.org Consequently, a significant body of research is dedicated to understanding their environmental fate, transport, and mechanisms of toxicity. This includes studying their interaction with biological systems, such as the aryl hydrocarbon receptor (AhR), which can lead to adverse cellular effects. wikipedia.org

Contextualization of Sulfinyl Bridges in Organic Structures

A sulfinyl group, represented as -S(O)-, is a functional group containing a sulfur atom double-bonded to an oxygen atom. When this group acts as a linker between two other molecular fragments, it is referred to as a sulfinyl bridge. The incorporation of sulfinyl bridges into organic structures is a key strategy in molecular design, offering a way to modulate the electronic and structural properties of the resulting molecule. researchgate.net

The sulfur atom in a sulfinyl bridge is in a pyramidal geometry, similar to the carbon in a carbocation, but with a lone pair of electrons. This geometry, along with the polarity of the sulfur-oxygen bond, can impose specific conformational constraints on the molecule. The sulfinyl group is a chiral center when the two groups attached to the sulfur are different, leading to the possibility of stereoisomers.

One of the most significant features of a sulfinyl bridge is its ability to be oxidized. The sulfur atom in the sulfinyl group is in an intermediate oxidation state and can be readily oxidized to a sulfonyl group (-SO2-). researchgate.net This transformation from a sulfoxide (B87167) to a sulfone leads to a change in the geometry around the sulfur atom from pyramidal to tetrahedral and alters the electronic properties of the bridge. The sulfoxide group is a moderate electron-withdrawing group, while the sulfone group is a strong electron-withdrawing group. This ability to tune the electronic properties through oxidation is a powerful tool in the design of functional organic materials. researchgate.net

In the context of π-conjugated materials, the introduction of a sulfinyl bridge can influence the electronic coupling between the two parts of the molecule it connects. The extent of this electronic communication can be modulated by changing the oxidation state of the sulfur atom. researchgate.net This has implications for the photophysical properties of the material, such as its absorption and emission of light.

Sulfinyl chlorides (RS(O)Cl) are common reagents used to introduce the sulfinyl group. They can be prepared by treating disulfides with chlorine in the presence of acetic anhydride. britannica.com These reagents react with various nucleophiles, such as amines and alcohols, to form sulfinamides and sulfinates, respectively. britannica.com

Research Gaps Pertaining to 2,2'-Sulfinylbis(3,4,6-trichlorophenol)

A thorough review of the existing scientific literature reveals a significant research gap concerning the chemical compound 2,2'-Sulfinylbis(3,4,6-trichlorophenol). While extensive research has been conducted on related classes of compounds, such as bisphenols, chlorinated phenols, and organosulfur compounds, specific data and detailed studies on this particular molecule are notably absent from publicly accessible academic databases and chemical repositories.

The parent phenol of the monomeric unit, 2,4,6-trichlorophenol (B30397), is a well-documented compound. wikipedia.orgnist.gov It has been used as a fungicide, herbicide, and antiseptic, and its physical and chemical properties are well-characterized. chemicalbook.comwikipedia.org Studies on 2,4,6-trichlorophenol have also investigated its environmental presence and potential for microbial O-methylation to form 2,4,6-trichloroanisole. nih.gov Similarly, other isomers like 2,3,6-trichlorophenol (B165527) have been cataloged in chemical databases. nih.gov However, this level of detailed information does not extend to the dimeric structure of 2,2'-Sulfinylbis(3,4,6-trichlorophenol).

The academic significance of bridged bicyclic compounds and the influence of bridging atoms on molecular structure and reactivity are well-established concepts in organic chemistry. masterorganicchemistry.comyoutube.com The sulfinyl bridge in 2,2'-Sulfinylbis(3,4,6-trichlorophenol) would be expected to impart specific conformational and electronic properties to the molecule. However, without experimental or computational studies on this specific compound, any discussion of its three-dimensional structure, electronic properties, and potential reactivity remains speculative.

Therefore, the primary research gaps pertaining to 2,2'-Sulfinylbis(3,4,6-trichlorophenol) include:

Synthesis and Characterization: There is a lack of published methods for the synthesis of this compound. Consequently, there is no available data on its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

Structural Analysis: No crystallographic or computational studies have been reported that would provide insight into the three-dimensional structure of the molecule, including the conformation of the sulfinyl bridge and the spatial arrangement of the trichlorophenol rings.

Reactivity Studies: The chemical reactivity of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) has not been explored. This includes its potential for oxidation at the sulfinyl bridge, reactions of the phenolic hydroxyl groups, and any influence the high degree of chlorination might have on its reactivity.

Potential Applications: Due to the lack of fundamental research, there are no documented investigations into the potential applications of this compound in areas such as materials science, medicinal chemistry, or as a synthetic intermediate.

In essence, 2,2'-Sulfinylbis(3,4,6-trichlorophenol) represents an uncharacterized molecule within the broader and well-studied fields of bisphenol and chlorinated organic chemistry. This lack of information presents an opportunity for future research to synthesize, characterize, and investigate the properties of this novel compound.

Interactive Data Tables

Table 1: Properties of 2,4,6-Trichlorophenol (Monomeric Unit)

| Property | Value | Source |

| Molecular Formula | C6H3Cl3O | nist.gov |

| Molar Mass | 197.45 g/mol | wikipedia.org |

| Appearance | Clear to yellowish crystalline solid | wikipedia.org |

| Melting Point | 69.5 °C | wikipedia.org |

| Boiling Point | 249 °C | wikipedia.org |

| Solubility in Water | 0.069 g/100 g H2O | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

3145-38-8 |

|---|---|

Molecular Formula |

C12H4Cl6O3S |

Molecular Weight |

440.9 g/mol |

IUPAC Name |

3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfinylphenol |

InChI |

InChI=1S/C12H4Cl6O3S/c13-3-1-5(15)9(19)11(7(3)17)22(21)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H |

InChI Key |

XMYSXJISVPBBOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)S(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2,2 Sulfinylbis 3,4,6 Trichlorophenol

Chiroptical Spectroscopy (if applicable to chiral isomers or conformations)

Chiroptical spectroscopy is a powerful set of techniques for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. For the compound 2,2'-Sulfinylbis(3,4,6-trichlorophenol), the applicability of chiroptical spectroscopy is rooted in the inherent chirality of the sulfoxide (B87167) group and the potential for atropisomerism.

Given the expected chirality of 2,2'-Sulfinylbis(3,4,6-trichlorophenol), techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are highly relevant for its structural elucidation.

Detailed Research Findings:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For chiral aryl sulfoxides, the electronic transitions associated with the aromatic chromophores and the sulfoxide group itself give rise to characteristic CD signals. rsc.org The so-called "sulfoxide primary" CD band is a key feature in the spectra of these compounds. researchgate.net The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center(s). acs.org

Computational Analysis: In modern chiroptical studies, experimental CD spectra are often complemented by theoretical calculations. Time-Dependent Density Functional Theory (TDDFT) has proven to be a valuable tool for predicting and interpreting the CD spectra of chiral sulfoxides. researchgate.net By calculating the theoretical CD spectrum for a given enantiomer (e.g., the R or S configuration), a direct comparison with the experimental spectrum can allow for the unambiguous assignment of the absolute configuration. rsc.org This approach can be more reliable than empirical rules, such as Mislow's rule, which may not be universally applicable to all classes of sulfoxides. researchgate.net

In a hypothetical study of 2,2'-Sulfinylbis(3,4,6-trichlorophenol), the research would likely involve the enantioselective synthesis or chiral resolution of the enantiomers. Subsequently, the CD spectra of the purified enantiomers would be recorded. These experimental spectra would then be compared with TDDFT-calculated spectra for various possible conformations to establish the absolute configuration of each enantiomer.

Illustrative Data Table for Chiroptical Analysis of a Chiral Aryl Sulfoxide:

The following table illustrates the type of data that would be generated in a chiroptical study of a chiral aryl sulfoxide, such as 2,2'-Sulfinylbis(3,4,6-trichlorophenol). The values are hypothetical and serve for illustrative purposes only.

| Parameter | Value |

| Experimental Data | |

| Specific Rotation ([α]D) | +XX.X° (c 1.0, CHCl3) |

| CD Spectrum (Methanol) | λmax (nm) (Δε) |

| 290 (+5.2) | |

| 250 (-8.1) | |

| 220 (+12.5) | |

| Computational Data (TDDFT) | |

| Calculated CD for (S)-enantiomer | λmax (nm) (Δε) |

| 288 (+4.9) | |

| 252 (-7.8) | |

| 221 (+11.9) | |

| Assigned Absolute Configuration | (S)-(+)-enantiomer |

Chemical Reactivity and Transformation Studies of 2,2 Sulfinylbis 3,4,6 Trichlorophenol

Oxidative and Reductive Degradation Pathways (non-biological)

2,2'-Sulfinylbis(3,4,6-trichlorophenol) is the oxidized metabolite of Bithionol (B75329), specifically the sulfoxide (B87167). The sulfur atom in the sulfoxide group is in an intermediate oxidation state, making it susceptible to both further oxidation and reduction.

In principle, the sulfoxide can be oxidized to its corresponding sulfone, 2,2'-Sulfonylbis(3,4,6-trichlorophenol). This type of transformation is a common reaction for sulfoxides, where a thioether is first oxidized to a sulfoxide and subsequently to a sulfone. nih.gov However, specific studies detailing the non-biological reagents or conditions that facilitate this oxidative pathway for 2,2'-Sulfinylbis(3,4,6-trichlorophenol) are not extensively documented in the reviewed scientific literature.

Conversely, reductive processes can convert the sulfoxide back to its parent sulfide, Bithionol. The combination of a non-stereoselective oxidation with an asymmetric reduction has been explored in other contexts for the deracemization of chiral sulfoxides. nih.gov Detailed non-biological reductive degradation pathways specific to 2,2'-Sulfinylbis(3,4,6-trichlorophenol) remain an area requiring further investigation.

Hydrolytic Stability and Kinetics

The hydrolytic stability of a chemical compound is its resistance to hydrolysis when in contact with water. Based on its chemical structure, 2,2'-Sulfinylbis(3,4,6-trichlorophenol) is expected to be hydrolytically stable.

The parent compound, Bithionol, is not expected to undergo hydrolysis because it lacks functional groups that are susceptible to breaking down under typical environmental conditions. nih.gov The carbon-chlorine bonds on the aromatic rings and the carbon-sulfur-carbon bridge are generally resistant to hydrolysis. It can be inferred that the sulfoxide derivative shares this stability. For a compound to be considered hydrolytically unstable, it would typically need to show significant degradation (e.g., more than 10%) over a defined period, which is not expected for this molecule under normal environmental pH and temperature.

Photochemical Transformation Mechanisms

Photochemical transformation is a significant degradation pathway for many environmental contaminants. The parent compound, Bithionol, possesses a UV absorption band at 307 nm, which suggests it may be susceptible to direct photolysis in the environment. nih.gov This characteristic implies that 2,2'-Sulfinylbis(3,4,6-trichlorophenol), as a structurally similar molecule, is also likely to absorb light in the solar spectrum and undergo photochemical reactions.

The general photochemistry of sulfoxides involves several potential reactions, including cleavage of the carbon-sulfur bond (α-cleavage) and photochemical racemization at the sulfur atom. researchgate.net For 2,2'-Sulfinylbis(3,4,6-trichlorophenol), exposure to sufficient light energy could lead to the breaking of the sulfinyl bridge, potentially resulting in the formation of various chlorinated phenol (B47542) radical species. These reactive intermediates could then undergo further reactions, although specific transformation products have not been identified in dedicated studies.

Thermal Decomposition Characteristics and Products

When subjected to high temperatures, 2,2'-Sulfinylbis(3,4,6-trichlorophenol) is expected to decompose. The thermal decomposition of its parent compound, Bithionol, results in the emission of highly toxic fumes. nih.gov Given the structural similarities, particularly the presence of chlorine and sulfur, a similar decomposition profile is anticipated for the sulfoxide. The primary hazardous products would result from the breakdown of the chlorinated aromatic rings and the sulfur-containing bridge.

Table 1: Anticipated Thermal Decomposition Products

| Product Name | Chemical Formula | Physical State (at STP) |

|---|---|---|

| Hydrogen Chloride | HCl | Gas |

| Sulfur Oxides | SOₓ (e.g., SO₂, SO₃) | Gas |

This table is based on the expected decomposition products from the thermal breakdown of the compound.

Reactivity Towards Environmental Abiotic Factors

The reactivity of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) with abiotic environmental factors is governed by its inherent chemical properties. As a metabolite of the pesticide Bithionol, its presence and fate in the environment are linked to the use and degradation of the parent compound. nih.gov

Key abiotic factors influencing its transformation include sunlight and the presence of other environmental chemicals. As discussed, the compound is likely susceptible to direct photolysis in sunlit surface waters, which would be a primary abiotic degradation pathway. nih.gov Conversely, its resistance to hydrolysis suggests it would be persistent in aquatic environments in the absence of light. nih.gov The molecule's reactivity with other substances, such as radicals present in water or the atmosphere, has not been specifically studied, but reactions with hydroxyl radicals (•OH) are a common degradation pathway for many organic pollutants.

Environmental Behavior and Fate of 2,2 Sulfinylbis 3,4,6 Trichlorophenol Analogs

Sorption to Environmental Matrices (Soil, Sediment, Organic Matter)

The tendency of a chemical to attach to solid particles in the environment—a process known as sorption—is a key determinant of its mobility and bioavailability. For analogs of 2,2'-Sulfinylbis(3,4,6-trichlorophenol), such as triclosan (B1682465) and 2,4,6-TCP, sorption is heavily influenced by the organic carbon content of the matrix.

Triclosan, being lipophilic (fat-loving), tends to accumulate in organic carbon-rich soils and sediments. researchgate.net This strong affiliation with solid materials means it is often removed from the water column and becomes concentrated in sewage sludge and sediment. europa.eubeyondpesticides.org Studies have shown that triclosan's sorption to sediments is robust, with linear adsorption coefficients (Kd) ranging from 220 to 1092 L/g, a capacity that is directly related to the total organic carbon (TOC) content of the sediments. researchgate.net The half-life of triclosan in sediment can vary from 55 to 239 days and is observed to be longer in sediments with higher sorption capacities. researchgate.net

Similarly, 2,4,6-trichlorophenol (B30397) shows significant sorption to environmental matrices. Peat has been found to be a more effective adsorbent for 2,4,6-TCP than soil. calstate.edu The interaction is complex; for instance, the presence of heavy metals like lead can reduce the sorption of 2,4,6-TCP by competing for binding sites on organic matter and clay minerals. calstate.edu Humic acid, a major component of soil organic matter, strongly influences the sorption of 2,4,6-TCP. nih.gov The structural characteristics of humic acid, such as its aromaticity, are positively correlated with its capacity to sorb 2,4,6-TCP. nih.gov

The sorption behavior can often be described by mathematical models like the Freundlich or Langmuir isotherms, which help quantify the distribution of the chemical between the solid and water phases. researchgate.netnih.gov

Table 1: Sorption Coefficients for 2,2'-Sulfinylbis(3,4,6-trichlorophenol) Analogs on Various Environmental Matrices

| Compound | Matrix | Sorption Model | Sorption Coefficient | Reference |

| Triclosan | Various Sediments | Linear | Kd: 220 - 1092 L/g | researchgate.net |

| Triclosan | Field-collected Sediments | Linear & Freundlich | Kd: 147 - 1425 mL/µg | frontiersin.org |

| Triclosan | Forested Watershed Soils | Freundlich | Kf: 0.060 - 0.342 | researchgate.net |

| 2,4,6-Trichlorophenol | Peat and Soil | Batch Equilibration | Peat > Soil | calstate.edu |

| 2,4,6-Trichlorophenol | Activated Carbon | Langmuir | Adsorption Capacity: 457.9 mg/g | nih.gov |

Transport and Distribution Modeling in Environmental Compartments

Modeling the transport and distribution of chemicals like triclosan helps predict their concentrations and fate in different environmental "compartments" such as water, soil, and air. Due to its widespread use and subsequent release into wastewater, triclosan is frequently detected in aquatic ecosystems. nih.gov

Models for triclosan often focus on its journey from consumer products through wastewater treatment plants (WWTPs) and into the environment. europa.eu While WWTPs can remove a significant portion of triclosan, a considerable amount remains in the sewage sludge (biosolids). europa.eu The application of these biosolids to agricultural land is a major pathway for the introduction of triclosan and its analogs into terrestrial environments. europa.eu

Because triclosan is not very soluble in water and sorbs strongly to particles, it tends to accumulate in sediments. europa.eu This persistence in sediments has been demonstrated by the detection of antimicrobial ingredients from decades past in the estuarine sediments of major waterways. sciencedaily.com The transport from water to sediment is a critical process, and modeling efforts often use parameters like the sediment-water distribution ratio (Kd) to quantify this partitioning. nih.gov Random Forest models have been successfully used to predict the spatial distribution of triclosan in estuarine sediments, providing a useful tool where comprehensive sampling is not feasible. researchgate.net

Biodegradation Pathways and Microbial Metabolism Studies

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of chlorinated phenols from the environment. Both aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways have been identified for these compounds.

For 2,4,6-TCP, aerobic degradation often proceeds through a pathway involving the enzyme TCP hydroxylase, which converts it to 2,6-Dichlorohydroquinone. frontiersin.org This is followed by ring cleavage by another enzyme, chlorohydroquinone (B41787) 1,2-dioxygenase. frontiersin.org The white-rot fungus Phanerochaete chrysosporium is known to mineralize 2,4,6-TCP. nih.gov Its degradation pathway is initiated by lignin (B12514952) peroxidase (LiP) or manganese peroxidase (MnP), which oxidatively dechlorinates 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone. researchgate.netnih.gov This quinone is then reduced to a hydroquinone (B1673460) and undergoes further reductive dechlorination steps. nih.gov

Triclosan degradation is also well-studied. It can be transformed biologically into several compounds, including methyl-triclosan, 2,4-dichlorophenol (B122985), and 4-chlorocatechol. mdpi.com The degradation can occur via different cleavage pathways, such as meta-cleavage and ortho-cleavage, depending on the microorganisms involved. nih.govbohrium.com

A variety of microorganisms capable of degrading chlorinated phenols have been isolated from different environments, including activated sludge, soil, and industrial wastewater.

For 2,4,6-TCP, several bacterial strains have been identified. Planococcus rifietoensis and Bacillus pumilus, isolated from the secondary sludge of a pulp and paper mill, have shown the ability to use 2,4,6-TCP as a carbon and energy source. nih.gov A microbial consortium containing Burkholderia sp., Burkholderia kururiensis, and Stenotrophomonas sp. has demonstrated the ability to cometabolically degrade 2,4,6-TCP using phenol (B47542) as a primary substrate. iaea.org Other identified degraders include Pseudomonas spp. and Agrobacterium spp. nih.gov The genus Ralstonia is also frequently associated with the degradation of various chlorophenols, including 2,4,6-TCP. mdpi.com The fungus Phanerochaete chrysosporium is a well-characterized degrader of 2,4,6-TCP. researchgate.netnih.gov

Regarding triclosan, the first degrading bacterium identified was Sphingomonas sp. RD1. nih.gov Since then, numerous other strains from genera such as Pseudomonas, Rhodococcus, and Sphingopyxis have been isolated and shown to have triclosan-degrading capabilities. nih.govresearchgate.net

Table 2: Examples of Microorganisms Degrading Analogs of 2,2'-Sulfinylbis(3,4,6-trichlorophenol)

| Compound | Microorganism | Type | Source of Isolation | Reference |

| 2,4,6-Trichlorophenol | Planococcus rifietoensis (CL4) | Bacterium | Pulp and paper mill sludge | nih.gov |

| 2,4,6-Trichlorophenol | Bacillus pumilus (CL5) | Bacterium | Pulp and paper mill sludge | nih.gov |

| 2,4,6-Trichlorophenol | Phanerochaete chrysosporium | Fungus | Not specified | researchgate.netnih.gov |

| 2,4,6-Trichlorophenol | Burkholderia sp. | Bacterium | Mixed microbial community | iaea.org |

| 2,4,6-Trichlorophenol | Ralstonia sp. | Bacterium | Sludge | mdpi.com |

| Triclosan | Sphingomonas sp. RD1 | Bacterium | Activated sludge | nih.gov |

| Triclosan | Pseudomonas aeruginosa | Bacterium | Not specified | nih.gov |

| Triclosan | Rhodococcus jostii RHA1 | Bacterium | Not specified | nih.gov |

| Triclosan | Sphingopyxis sp. KCY1 | Bacterium | Wastewater | researchgate.net |

The biotransformation of chlorinated phenols is driven by specific enzymes produced by microorganisms. For 2,4,6-TCP, key enzymes in the aerobic degradation pathway include TCP hydroxylase and chlorohydroquinone 1,2-dioxygenase . frontiersin.org In fungi like Phanerochaete chrysosporium, the process is initiated by extracellular enzymes like lignin peroxidases (LiP) and manganese peroxidases (MnP) . researchgate.netnih.gov The fungal enzyme laccase , from Coriolus versicolor, has also been shown to oxidize 2,4,6-TCP. nih.gov

The enzymatic degradation of triclosan involves a range of enzymes. A specific TCS oxygenase (TcsA) has been identified. nih.govmdpi.com TcsA is a two-component Rieske nonheme iron ring-hydroxylating dioxygenase that initiates triclosan degradation by converting it to 2,4-dichlorophenol. acs.org Other, non-specific enzymes such as dioxygenases and monooxygenases are also involved in its breakdown. nih.govmdpi.com In the mammalian gut, microbial β-glucuronidase (GUS) enzymes can reactivate triclosan from its metabolites, highlighting a complex interaction between the host and its microbiome. nih.gov

Identifying the intermediate products (metabolites) of degradation is essential for understanding the complete breakdown pathway and assessing any potential transient risks.

The degradation of 2,4,6-TCP by Phanerochaete chrysosporium proceeds through a cascade of metabolites. The initial oxidation yields 2,6-dichloro-1,4-benzoquinone , which is then reduced to 2,6-dichloro-1,4-dihydroxybenzene . nih.gov This is followed by reductive dechlorination to 2-chloro-1,4-dihydroxybenzene , which can then be further dechlorinated to 1,4-hydroquinone or hydroxylated to 5-chloro-1,2,4-trihydroxybenzene . researchgate.netnih.gov Both pathways converge to form the key metabolite 1,2,4-trihydroxybenzene , which is subsequently cleaved. nih.gov Oxidation of 2,4,6-TCP by the laccase enzyme also produces metabolites such as 3,5-dichlorocatechol and 2,6-dichloro-1,4-hydroquinone . nih.gov

For triclosan, a primary degradation product is methyl-triclosan (mTCS) , which is formed through O-methylation. nih.govnih.gov Other identified metabolites include 2,4-dichlorophenol and 4-chlorocatechol . mdpi.com During wastewater disinfection with chlorine, triclosan can be transformed into chlorinated derivatives like 4-Cl-TCS and 6-Cl-TCS . nih.gov

Table 3: Identified Metabolites from the Degradation of 2,4,6-Trichlorophenol and Triclosan

| Parent Compound | Degradation Process | Identified Metabolites | Reference |

| 2,4,6-Trichlorophenol | Fungal (P. chrysosporium) | 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-1,4-dihydroxybenzene, 2-chloro-1,4-dihydroxybenzene, 1,2,4-trihydroxybenzene | nih.gov |

| 2,4,6-Trichlorophenol | Enzymatic (Laccase) | 3,5-Dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-1,4-hydroquinone | nih.gov |

| 2,4,6-Trichlorophenol | Rat Liver Microsomes | 2,6-dichloro-1,4-hydroquinone, hydroxypentachlorodiphenyl ether isomers | capes.gov.br |

| Triclosan | Microbial | Methyl-triclosan (mTCS), 2,4-dichlorophenol, 4-chlorocatechol | mdpi.com |

| Triclosan | Microbial (R. jostii) | Monohydroxy-TCS, Dihydroxy-TCS, 2,4-dichlorophenol, 2-chlorohydroquinone | nih.gov |

| Triclosan | Wastewater Disinfection | 4-Cl-TCS, 6-Cl-TCS | nih.gov |

Bioaccumulation Potential in Non-Human Biological Systems (mechanistic studies only, no toxicology)

Bioaccumulation is the process by which chemicals build up in an organism. For lipophilic compounds like chlorinated phenols, this is a significant aspect of their environmental fate. The mechanisms of uptake can include direct absorption from the water through exposed surfaces like gills (bioconcentration) and uptake through the consumption of contaminated food (biomagnification). nih.gov

Triclosan has a demonstrated tendency to bioaccumulate in aquatic species. nih.gov Its lipophilic nature facilitates its absorption and accumulation in the fatty tissues of organisms. beyondpesticides.org Studies have shown that aquatic organisms can accumulate triclosan, and its biotransformation products, such as methyl-triclosan, can also accumulate. nih.gov The slower demethylation of methyl-triclosan compared to the conjugation of triclosan suggests that methyl-triclosan could be transferred up the food chain. nih.gov

For 2,4,6-TCP, active biomass has been shown to be capable of bioaccumulating the compound as well as its dechlorination products. nih.gov These accumulated compounds can subsequently be released back into the medium. nih.gov The hydrophobicity of these compounds is a driving factor in their bioaccumulation potential in organisms, leading to concentrations in tissues that can far exceed those in the surrounding water. mdpi.com

Mechanistic Investigations of Biochemical and Molecular Interactions

Interaction with Cellular Components in In Vitro Systems

In vitro studies on compounds structurally related to 2,2'-Sulfinylbis(3,4,6-trichlorophenol) have demonstrated significant interactions with cellular components, leading to cytotoxic effects. For instance, 2,4,6-trichlorophenol (B30397), a structural component of the title compound, has been shown to induce morphological changes and reduce cell viability in mouse embryonic fibroblasts. nih.gov This cytotoxicity is associated with the overproduction of reactive oxygen species (ROS), leading to oxidative stress. nih.gov The induction of oxidative stress is a key event that can trigger further cellular damage and signaling pathways.

Furthermore, studies on 2,4,6-trichlorophenol have indicated its ability to induce endoplasmic reticulum (ER) stress. nih.gov This is evidenced by the upregulation of ER stress markers such as binding immunoglobulin protein (BiP) and C/EBP homologous protein (CHOP), as well as the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α) and the splicing of Xbp1 mRNA. nih.gov ER stress, in conjunction with oxidative stress, can lead to the disruption of cellular homeostasis and ultimately trigger apoptotic pathways. Research has shown that 2,4,6-trichlorophenol can alter the mitochondrial membrane potential and increase the activity of caspase 3, a key executioner caspase in apoptosis. nih.gov

Effects on Enzyme Activities (e.g., oxidative phosphorylation, specific hydrolases)

A significant biochemical effect of chlorinated phenols and their derivatives is the uncoupling of oxidative phosphorylation. nih.gov This process disrupts the synthesis of ATP in mitochondria without inhibiting the electron transport chain itself. While direct evidence for 2,2'-Sulfinylbis(3,4,6-trichlorophenol) is not extensively documented, its structural analog, Bithionol (B75329), is known to inhibit oxidative phosphorylation. medchemexpress.com This suggests that 2,2'-Sulfinylbis(3,4,6-trichlorophenol) may act as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthase to function.

In addition to its effects on oxidative phosphorylation, Bithionol has been shown to inhibit specific enzymes. One such enzyme is NADH-fumarate reductase, a key component of the anaerobic respiratory chain in some parasites. nih.gov Bithionol acts as a competitive inhibitor with respect to rhodoquinone, a component of the electron transport system. nih.gov The IC50 value for this inhibition was determined to be 18 ± 2 µM. nih.gov

Another enzyme inhibited by Bithionol is soluble adenylyl cyclase (sAC). medchemexpress.com Bithionol is a potent inhibitor of sAC, binding to its allosteric activator site with an IC50 of 4 µM. medchemexpress.com This inhibition is non-competitive with respect to the substrate ATP. researchgate.net Given the structural similarity, it is plausible that 2,2'-Sulfinylbis(3,4,6-trichlorophenol) could exhibit similar inhibitory effects on these or other enzymes.

The table below summarizes the inhibitory effects of the related compound Bithionol on specific enzymes.

| Enzyme | Organism/System | Type of Inhibition | IC50 Value | Reference |

| NADH-fumarate reductase | Ascaris lumbricoides suum | Competitive with rhodoquinone | 18 ± 2 µM | nih.gov |

| Soluble adenylyl cyclase | Human | Non-competitive with ATP | 4 µM | medchemexpress.comresearchgate.net |

Receptor Binding Studies (if applicable)

Currently, there is a lack of specific receptor binding studies for 2,2'-Sulfinylbis(3,4,6-trichlorophenol) in the publicly available scientific literature. The primary mechanisms of action for this class of compounds appear to be related to more general biochemical effects, such as membrane disruption and enzyme inhibition, rather than specific receptor-mediated signaling pathways.

Structure-Activity Relationship (SAR) Studies for Biochemical Interactions

Structure-activity relationship (SAR) studies on related chlorinated phenols and bisphenolic compounds provide insights into the determinants of their biochemical interactions. For the uncoupling of oxidative phosphorylation by fasciolicides, including compounds structurally similar to 2,2'-Sulfinylbis(3,4,6-trichlorophenol), the electron-withdrawing power of substituents on the phenolic rings is a key determinant of activity. nih.gov The presence of multiple chlorine atoms on the phenyl rings of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) would be expected to enhance its ability to delocalize the negative charge of the phenoxide ion, a characteristic that facilitates protonophoric activity and thus uncoupling of oxidative phosphorylation.

In a study of various chlorophenols and their inhibitory effects on cytochrome P450 enzymes, a clear SAR was observed. medchemexpress.com The degree of chlorination and the position of the chlorine atoms on the phenol (B47542) ring were found to influence the inhibitory potency. medchemexpress.com Generally, increasing the number of chlorine substituents leads to stronger inhibition of certain CYP isoforms. medchemexpress.com

For the anthelmintic activity of Bithionol and its analogs, the bisphenolic structure is crucial. The two hydroxyl groups and the sulfur bridge are important for its biological activity. Oxidation of the sulfur bridge to a sulfoxide (B87167), as in 2,2'-Sulfinylbis(3,4,6-trichlorophenol), can modulate the compound's properties. For instance, Bithionol sulfoxide was found to be mutagenic in certain Salmonella typhimurium strains (TA98 and TA100) in the absence of metabolic activation, an effect that was abolished in the presence of rat liver S9 fractions, suggesting metabolic detoxification. medchemexpress.com This highlights how a seemingly minor structural change, such as the oxidation state of the sulfur atom, can significantly alter the biological activity profile.

Advanced Analytical Methodologies for Detection and Quantification of 2,2 Sulfinylbis 3,4,6 Trichlorophenol

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the separation and analysis of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) from complex mixtures. Both gas and liquid chromatography have been utilized for the analysis of related phenolic compounds, with liquid chromatography being more prominently documented for bithionol (B75329) sulfoxide (B87167) itself.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. azolifesciences.com For phenolic compounds, which can be polar and less volatile, chemical derivatization is often a necessary step to improve their chromatographic behavior and thermal stability. researchgate.netjfda-online.compsu.edu Common derivatization techniques include silylation, which replaces active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, and acylation. researchgate.netsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently used for silylation. sigmaaldrich.com

While specific GC methods for 2,2'-Sulfinylbis(3,4,6-trichlorophenol) are not extensively detailed in available literature, the principles of analyzing structurally similar chlorophenols are applicable. For instance, the analysis of various chlorophenols has been successfully performed using GC coupled with an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS) for definitive identification. nih.gov A GC-MS method would provide both retention time and mass spectral data, offering a high degree of confidence in the identification of the analyte. gcms.cz The mass spectrum would be characterized by the molecular ion peak and specific fragmentation patterns, which can be used for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in the case of tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity. gcms.cz

The development of a GC-based method for 2,2'-Sulfinylbis(3,4,6-trichlorophenol) would necessitate optimization of the derivatization reaction (reagent, temperature, and time) and the GC conditions (column type, temperature program, and injector parameters). sigmaaldrich.com

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has proven to be a highly effective and widely documented technique for the analysis of bithionol and its metabolites, including 2,2'-Sulfinylbis(3,4,6-trichlorophenol). researchgate.netnih.govnih.govnih.gov This approach offers the advantage of analyzing the compound directly without the need for derivatization, thus simplifying sample preparation and avoiding potential side reactions.

A liquid chromatographic method for the determination of bithionol sulfoxide and its primary metabolites, bithionol and bithionol sulfone, in bovine milk has been described. nih.gov This method utilizes reversed-phase LC for separation. More recent studies on the parent compound, bithionol, employ advanced LC-MS/MS systems, which provide high sensitivity and selectivity. researchgate.netnih.govnih.gov These methods typically use a C18 reversed-phase analytical column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often with a modifier such as formic acid to improve ionization efficiency. researchgate.netnih.govnih.gov

The mass spectrometer is typically operated in the negative electrospray ionization (ESI) mode for phenolic compounds. By using selected reaction monitoring (SRM), specific precursor-to-product ion transitions for 2,2'-Sulfinylbis(3,4,6-trichlorophenol) can be monitored, which significantly reduces matrix interference and enhances the reliability of quantification. nih.gov

| Parameter | Value/Condition | Reference |

| Chromatography | ||

| Column | Waters XBridge™ C18 | researchgate.netnih.gov |

| Mobile Phase | 0.1% formic acid in acetonitrile/water | researchgate.netnih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.netnih.gov |

| Polarity | Positive or Negative | researchgate.netnih.govnih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | nih.gov |

Table 1: Exemplary LC-MS/MS Conditions for the Analysis of Bithionol Residues

Sample Preparation and Extraction Protocols for Complex Matrices

The extraction of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) from complex matrices such as milk, animal tissues, and environmental samples is a critical step to remove interfering substances and concentrate the analyte prior to chromatographic analysis.

A well-documented method for extracting bithionol sulfoxide from milk involves acidifying the sample with HCl to precipitate proteins and ensure the analyte is in its non-ionized form. This is followed by extraction with diethyl ether, with tetrahydrofuran (B95107) added to facilitate the process. The resulting residue is then redissolved for LC analysis. nih.gov

For the analysis of the parent compound bithionol in a variety of animal-derived food products like muscle, eggs, and milk, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied. researchgate.netnih.gov This procedure typically involves an initial extraction with an organic solvent like acetonitrile containing a small percentage of acid (e.g., 0.1% formic acid). researchgate.netnih.gov The extract is then "cleaned up" using a dispersive solid-phase extraction (d-SPE) step with a sorbent such as C18 to remove lipids and other interferences. researchgate.netnih.gov

Solid-phase extraction (SPE) is another common and effective technique for the cleanup and concentration of phenolic compounds from aqueous samples. Various sorbents can be used depending on the properties of the analyte and the matrix.

| Matrix | Extraction Method | Key Steps | Reference |

| Bovine Milk | Liquid-Liquid Extraction | HCl precipitation, Diethyl ether/Tetrahydrofuran extraction | nih.gov |

| Animal Tissues, Eggs, Milk | QuEChERS | Acetonitrile extraction, C18 d-SPE cleanup | researchgate.netnih.gov |

| Milk | Liquid-Liquid Extraction | Ethyl acetate (B1210297) extraction, Acetonitrile/n-hexane partitioning | nih.gov |

Table 2: Summary of Sample Preparation Protocols for Bithionol and its Sulfoxide

Development of Highly Sensitive and Selective Detection Methods

The development of analytical methods with low limits of detection (LOD) and quantification (LOQ) is essential for residue analysis, where trace levels of the compound may be present. Tandem mass spectrometry (MS/MS) is the gold standard for achieving high sensitivity and selectivity.

In LC-MS/MS methods for related compounds, LODs in milk have been reported to be as low as 0.1 µg/kg. nih.gov For the analysis of bithionol sulfoxide in milk, a reliable detection level of 0.025 µg/mL has been achieved using LC with UV detection. nih.gov A modern LC-MS/MS method for bithionol in various food matrices reported a limit of quantitation of 0.25 µg/kg. researchgate.net The high selectivity of MS/MS is achieved by monitoring specific ion transitions, which helps to distinguish the analyte from co-eluting matrix components.

| Analytical Method | Matrix | LOD | LOQ | Reference |

| LC-UV | Bovine Milk | 0.025 µg/mL | Not Reported | nih.gov |

| LC-MS/MS | Milk | 0.1 µg/kg | Not Reported | nih.gov |

| LC-MS/MS | Animal-derived foods | Not Reported | 0.25 µg/kg | researchgate.net |

Table 3: Reported Detection and Quantification Limits for Bithionol and its Sulfoxide

Interlaboratory Method Validation and Quality Assurance

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the analysis of residues like 2,2'-Sulfinylbis(3,4,6-trichlorophenol), this involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and reproducibility), and establishing the LOD and LOQ. nih.govresearchgate.net

Intra-laboratory validation data for methods analyzing bithionol show good performance. For example, a validated LC-MS/MS method for bithionol reported intra- and inter-day recoveries between 80.0% and 94.0%, with relative standard deviations (RSDs) of ≤8.2%. researchgate.net Linearity is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, often ≥0.99. researchgate.net

Quality assurance measures, including the use of certified reference materials (when available), routine analysis of quality control samples, and participation in proficiency testing schemes, are essential for maintaining the reliability of analytical results over time.

Theoretical and Computational Chemistry Studies of 2,2 Sulfinylbis 3,4,6 Trichlorophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of 2,2'-Sulfinylbis(3,4,6-trichlorophenol). These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution, which in turn governs its stability, reactivity, and spectroscopic properties.

Methodologies such as DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic descriptors. nih.gov Such calculations can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it indicates the chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can map the electrostatic potential (ESP) onto the electron density surface. The ESP helps to identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. For instance, the oxygen and sulfur atoms are expected to be nucleophilic centers, while the hydrogen atoms of the hydroxyl groups and the regions near the electron-withdrawing chlorine atoms may be electrophilic.

Table 1: Illustrative Quantum Chemical Descriptors for 2,2'-Sulfinylbis(3,4,6-trichlorophenol) (Note: The following data are illustrative and represent the type of information obtained from quantum chemical calculations.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule, such as 2,2'-Sulfinylbis(3,4,6-trichlorophenol), and a biological macromolecule, typically a protein. These studies are instrumental in understanding the potential biological activity and mechanism of action of the compound.

The first step in a molecular modeling study is to obtain or build a three-dimensional model of the target protein. This is often done using homology modeling if the protein's structure has not been experimentally determined. The structure of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) would be optimized using methods like DFT or molecular mechanics force fields.

Molecular docking simulations are then performed to predict the preferred binding orientation and affinity of the compound within the active site of the target protein. The results of docking studies are often expressed as a binding energy or a scoring function, which provides an estimate of the binding affinity. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For 2,2'-Sulfinylbis(3,4,6-trichlorophenol), the hydroxyl and sulfinyl groups would be expected to participate in hydrogen bonding, while the trichlorophenyl rings would likely engage in hydrophobic and halogen bonding interactions.

Prediction of Environmental Fate Parameters using QSAR/QSPR Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. ecetoc.org These models are widely used to predict the environmental fate of chemicals, including their persistence, bioaccumulation, and toxicity.

For 2,2'-Sulfinylbis(3,4,6-trichlorophenol), QSAR/QSPR models can be used to estimate a variety of important environmental parameters. These models use molecular descriptors, which are numerical values that encode different aspects of the chemical structure, to predict the properties of interest. Examples of relevant environmental fate parameters that can be predicted include the octanol-water partition coefficient (log Kow), water solubility, soil adsorption coefficient (Koc), and bioconcentration factor (BCF).

The log Kow, for instance, is a key parameter for assessing the lipophilicity of a compound and its potential to bioaccumulate in organisms. A high log Kow value for 2,2'-Sulfinylbis(3,4,6-trichlorophenol) would be expected due to the presence of the chlorinated phenyl rings.

Table 2: Predicted Environmental Fate Parameters for 2,2'-Sulfinylbis(3,4,6-trichlorophenol) using QSAR/QSPR (Note: The following data are illustrative and based on the expected properties of a molecule with this structure.)

| Parameter | Predicted Value | Environmental Implication |

| Log Kow | 5.8 | High potential for bioaccumulation in fatty tissues. |

| Water Solubility | 0.1 mg/L | Low solubility in water, suggesting it may partition to sediment. |

| Soil Adsorption Coefficient (Koc) | 15000 L/kg | Strong adsorption to soil and organic matter. |

| Bioconcentration Factor (BCF) | 2500 L/kg | Likely to accumulate in aquatic organisms. |

Conformation Analysis and Stereochemical Considerations

Conformation analysis of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) is crucial for understanding its three-dimensional structure and how this structure influences its properties and interactions. The molecule possesses considerable conformational flexibility due to rotation around the carbon-sulfur bonds.

The sulfinyl group introduces a stereocenter at the sulfur atom, meaning that 2,2'-Sulfinylbis(3,4,6-trichlorophenol) can exist as a pair of enantiomers (R and S isomers). These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and degradation pathways.

Potential Applications of 2,2 Sulfinylbis 3,4,6 Trichlorophenol and Its Derivatives Non Prohibited

Role as Chemical Intermediate in Industrial Syntheses

The structure of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) makes it a plausible candidate as a chemical intermediate for the synthesis of more complex molecules, such as specialized polymers or other high-value chemicals.

Detailed Research Findings:

Chlorinated phenols, in general, are significant precursors in the chemical industry. dcceew.gov.auencyclopedia.pub For instance, 2,4-dichlorophenol (B122985) is a key starting material for the production of the widely used herbicide 2,4-dichlorophenoxyacetic acid. dcceew.gov.au Similarly, other trichlorophenols serve as intermediates in the synthesis of fungicides, bactericides, and dyes. nih.govtandfonline.comafirm-group.com A Chinese patent discloses a method for synthesizing 2,4,6-trichlorophenol (B30397), highlighting its role as an important intermediate for the efficient and broad-spectrum fungicide, prochloraz. google.com

The reactivity of the two hydroxyl (-OH) groups on the phenolic rings of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) allows it to undergo further chemical reactions. These groups can be functionalized to create ethers, esters, or other derivatives, thereby serving as a building block for larger, more complex molecules. The bulky, chlorinated aromatic structure could be desirable in the synthesis of specialty chemicals where properties like thermal stability, hydrophobicity, or biocidal activity are sought.

The synthesis of derivatives from related trichlorophenols has been described in the scientific literature, indicating the feasibility of using such compounds as scaffolds for more complex structures. tandfonline.comresearchgate.net By analogy, 2,2'-Sulfinylbis(3,4,6-trichlorophenol) could be a valuable intermediate for creating novel compounds with tailored properties for the pharmaceutical, agricultural, or specialty chemical industries.

Material Science Applications

The high halogen content of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) suggests its potential utility in material science, particularly as a flame retardant or a polymer additive.

Detailed Research Findings:

Flame Retardants: Organohalogen compounds, especially those containing chlorine and bromine, are well-established flame retardants. wikipedia.orgflameretardantfacts.com Their primary mechanism of action involves interfering with the combustion cycle in the gas phase. wikipedia.orgalfa-chemistry.com Upon heating, these compounds decompose and release halogen radicals (e.g., Cl•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the fire, thus quenching the flame. wikipedia.org Given that 2,2'-Sulfinylbis(3,4,6-trichlorophenol) has six chlorine atoms per molecule, it possesses a high chlorine content, which is a desirable characteristic for a chlorinated flame retardant. alfa-chemistry.com

Chlorinated paraffins and other chlorinated compounds are used as additive flame retardants in a variety of polymers, including polyethylene, polystyrene, and synthetic rubbers, as well as in coatings and textiles. alfa-chemistry.comsquarespace.comflameretardantsguide.com These additives can enhance the fire safety of materials, a critical requirement in industries such as electronics, construction, and transportation.

Polymer Additives: Beyond flame retardancy, bisphenol derivatives are integral to the synthesis of various polymers. For example, Bisphenol A (BPA) is a well-known monomer for producing polycarbonate plastics and epoxy resins. utrgv.edu While 2,2'-Sulfinylbis(3,4,6-trichlorophenol) is a more complex and sterically hindered molecule than BPA, it could potentially be incorporated into polymer chains as a comonomer to impart specific properties. The rigid, bulky structure and the presence of chlorine atoms could enhance the thermal stability, chemical resistance, and dimensional stability of the resulting polymers. researchgate.net

Furthermore, hindered phenolic compounds are widely used as antioxidants in polymers to prevent degradation during processing and over the product's lifetime. diva-portal.org The phenolic structure of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) suggests it could exhibit antioxidant properties, although its high degree of chlorination might influence this activity. The interaction of chlorinated phenols with plastics has also been a subject of study, indicating their potential to be adsorbed by or integrated into polymer matrices. mdpi.com

Interactive Table: Potential Material Science Applications

| Application | Structural Rationale | Potential Benefit |

|---|---|---|

| Flame Retardant | High chlorine content (six chlorine atoms) | Interrupts combustion cycle via radical scavenging, enhancing fire safety of materials. |

| Polymer Additive (Monomer) | Bisphenol structure with reactive hydroxyl groups | Can be polymerized to form specialty polymers with enhanced thermal and chemical resistance. |

| Polymer Additive (Modifier) | Bulky, rigid, chlorinated aromatic structure | May improve properties such as dimensional stability, and hydrophobicity of existing polymers. |

Catalyst Ligand Development

The bisphenol scaffold is a common motif in the design of ligands for transition metal catalysis. The specific structure of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) offers features that could be exploited in catalyst ligand development.

Detailed Research Findings:

Bisphenol-based ligands, particularly amine bisphenolate (ABP) ligands, are known for their ease of synthesis and tunable properties, making them valuable in homogeneous catalysis. rsc.org These ligands can chelate to a metal center, providing remarkable stability to the resulting complex. Such complexes have been employed as efficient catalysts in various chemical transformations, including C-C coupling reactions and polymerization. rsc.org

Future Research Directions and Unanswered Questions

Development of Greener Synthetic Routes

The traditional synthesis of chlorinated phenols and their derivatives often involves hazardous reagents and produces persistent byproducts. Future research must prioritize the development of environmentally benign synthetic pathways for 2,2'-Sulfinylbis(3,4,6-trichlorophenol). The primary route to this compound is the oxidation of its parent sulfide, Bithionol (B75329). Therefore, research should focus on green oxidation methodologies.

Key research questions include:

Can biocatalytic systems utilizing oxidoreductase enzymes, such as those from fungal strains like Aspergillus ochraceus or Penicillium funiculosum, be harnessed for the selective oxidation of Bithionol? researchgate.net

What is the feasibility of using photocatalytic systems, employing catalysts like 3H-phenothiazin-3-one with molecular oxygen as the oxidant, for this transformation under mild conditions? researchgate.net

Can catalyst-free oxidation methods, using reagents like oxone in environmentally friendly solvents such as ethanol, be optimized for high-yield synthesis of the sulfoxide (B87167) while minimizing the formation of the corresponding sulfone? rsc.org

Could multi-enzyme systems that generate hydrogen peroxide in situ be adapted for the controlled oxidation of Bithionol, thereby avoiding the use of harsh peroxide reagents? rsc.org

A comparative analysis of potential green oxidation methods is presented below.

| Oxidation Strategy | Potential Catalyst/Reagent | Advantages | Key Research Challenge |

| Biocatalysis | Fungal or bacterial monooxygenases | High selectivity, mild conditions, biodegradable catalysts. mdpi.com | Screening for and engineering enzymes with specific activity for Bithionol. researchgate.net |

| Photocatalysis | Organic dyes (e.g., phenothiazines) | Uses light energy and air as an oxidant, low catalyst loading. researchgate.net | Catalyst stability and efficiency for the specific substrate. |

| Catalyst-Free Oxidation | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Avoids metal catalysts, solvent-dependent selectivity. rsc.org | Optimizing solvent systems for maximizing sulfoxide yield over sulfone. |

| Multi-Enzyme Cascade | Formate dehydrogenase, NADH-oxidase, peroxidase | In situ H₂O₂ generation avoids harsh oxidants and suicide inactivation of the catalyst. rsc.org | System complexity and cost of multiple enzymes. |

Comprehensive Environmental Monitoring Strategies

The potential for environmental release of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) necessitates the development of robust monitoring strategies. Research on its parent compound, Bithionol, shows it has poor leaching potential in soils, with over 80% remaining in the surface layer. nih.govconsensus.app However, the environmental fate of the sulfoxide metabolite specifically is less understood.

Future research should focus on:

Environmental Fate and Persistence: Determining the half-life of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) in different environmental compartments, including soil, water, and sediment, is crucial. up.ptmdpi.com Studies should investigate its susceptibility to abiotic degradation processes like photolysis and hydrolysis, as well as biotic degradation by soil and aquatic microorganisms.

Analytical Method Development: While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for Bithionol in food products, specific, validated methods are needed for the sulfoxide in environmental matrices. csbsju.eduresearchgate.netnih.gov This includes establishing reliable extraction techniques, such as modified QuEChERS, and achieving low limits of detection (LOD) in complex samples like soil. researchgate.net

Leaching and Sorption Studies: Expanding on the work done for Bithionol, specific studies are needed to determine the soil sorption coefficient (Kd) and leaching potential of the sulfoxide derivative under various soil types and pH conditions. nih.govnih.govscilit.com

Metabolite Identification: Identifying the full spectrum of degradation products of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) in the environment is essential for a complete risk assessment.

Advanced Mechanistic Elucidation of Biological Effects

Existing data indicates that 2,2'-Sulfinylbis(3,4,6-trichlorophenol) possesses biological activity, including mutagenicity and anti-parasitic effects. medchemexpress.comnih.gov However, the precise molecular mechanisms remain largely unexplored.

Key areas for future investigation are:

Mechanism of Genotoxicity: The compound is mutagenic in Salmonella typhimurium strains TA98 and TA100, an effect that is nullified by metabolic enzymes from rat liver S9 fractions. nih.gov Future research should aim to identify the specific DNA adducts formed and elucidate the structural features responsible for this mutagenic activity. Understanding why metabolic activation leads to detoxification rather than potentiation is a critical question.

Identification of Parasite-Specific Targets: While its parent compound, Bithionol, is known to inhibit key metabolic enzymes in helminths, such as NADH-fumarate reductase, and host caspases, it is unknown if the sulfoxide derivative shares these targets or possesses its own unique mechanism of action. nih.govnih.gov Research should investigate the inhibitory effects of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) on essential parasite enzymes, particularly within energy metabolism pathways. nih.gov

Structure-Activity Relationship (SAR) Studies: A thorough investigation into the SAR of Bithionol and its sulfoxide and sulfone metabolites is needed. This would clarify how the oxidation state of the sulfur bridge influences biological activity, including both efficacy against parasites and toxicity to host organisms.

Pro-oxidant vs. Antioxidant Effects: Many phenolic compounds can act as either pro-oxidants or antioxidants depending on the cellular environment. nih.govmdpi.com Research is needed to determine if 2,2'-Sulfinylbis(3,4,6-trichlorophenol) induces oxidative stress in target organisms, which could be a primary mechanism for its biocidal activity, or if it possesses any antioxidant capabilities.

Exploration of Novel Non-Biocidal Applications

Beyond its established biocidal role, the unique chemical structure of 2,2'-Sulfinylbis(3,4,6-trichlorophenol) suggests potential for novel applications in material science and catalysis. The presence of a polar sulfoxide group, reactive phenolic hydroxyl groups, and a polychlorinated aromatic structure offers a platform for chemical innovation.

Promising areas for future research include:

Monomer for Specialty Polymers: The two phenolic hydroxyl groups could allow 2,2'-Sulfinylbis(3,4,6-trichlorophenol) to act as a monomer in polycondensation reactions. The resulting polymers, containing sulfoxide moieties, could exhibit interesting properties such as high thermal stability, specific solubility, or antifouling characteristics. consensus.app

Ligand for Catalysis: The sulfoxide and hydroxyl groups are potential coordination sites for metal ions. This opens the possibility of using the compound as a ligand in catalysis, potentially for stereoselective reactions given the chirality of the sulfoxide group.

Functional Material Development: The high polarity and hydrogen-bonding capability of the sulfoxide group could be exploited in the design of functional materials, such as components of separation membranes or specialty coatings. consensus.app

Antioxidant/Pro-oxidant Chemistry: A detailed study of its redox properties could uncover applications as a controlled pro-oxidant for specific chemical processes or as a radical scavenger and antioxidant for stabilizing other materials. nih.govmdpi.commdpi.com The potential for this dual activity is a key unanswered question.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.